molecular formula C18H16Cl2N4O2S B3707091 1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3707091
M. Wt: 423.3 g/mol
InChI Key: LRRMCHBGQDKYBW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a dimethylphenoxy group, and a thiadiazolyl group, making it a subject of interest in chemical research and industrial applications.

Future Directions

The study of compounds containing a thiadiazole ring is an active area of research, and it’s possible that this compound could have interesting properties that could be explored in future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isocyanate with 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can significantly improve reaction rates and control over reaction conditions, leading to higher purity and reduced waste. These methods are particularly advantageous for scaling up production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethanamine
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-10-3-6-15(11(2)7-10)26-9-16-23-24-18(27-16)22-17(25)21-14-5-4-12(19)8-13(14)20/h3-8H,9H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMCHBGQDKYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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